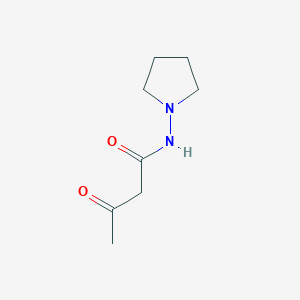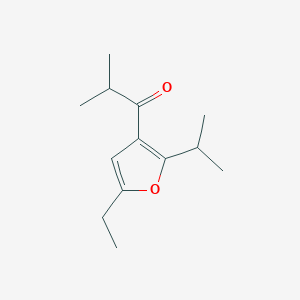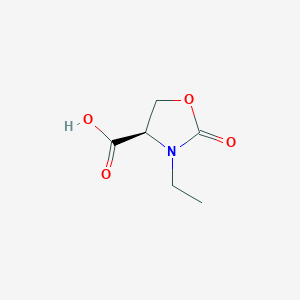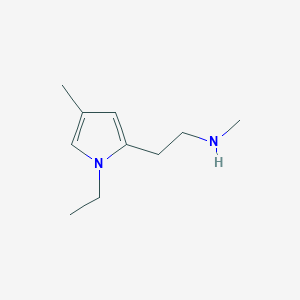
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrole ring substituted with ethyl and methyl groups, and an ethanamine chain attached to the nitrogen atom of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrole ring reacts with an appropriate ethanamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the alkyl side chains.
Reduction: Reduction reactions may target the pyrrole ring or the nitrogen atom, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Lacks the methyl group on the pyrrole ring.
2-(1-Methyl-4-ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Different substitution pattern on the pyrrole ring.
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-ethylethanamine: Different alkyl group on the ethanamine chain.
Uniqueness
The unique substitution pattern of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine may confer specific chemical and biological properties that distinguish it from similar compounds
Propriétés
Formule moléculaire |
C10H18N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-(1-ethyl-4-methylpyrrol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2/c1-4-12-8-9(2)7-10(12)5-6-11-3/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
WQYOYLOUMXCTBX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C1CCNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





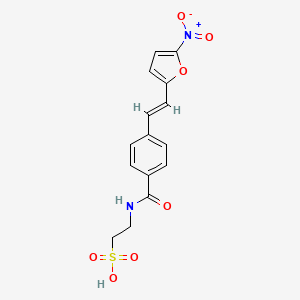
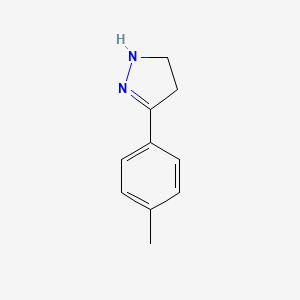
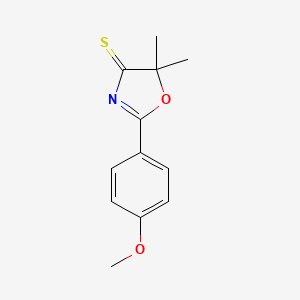
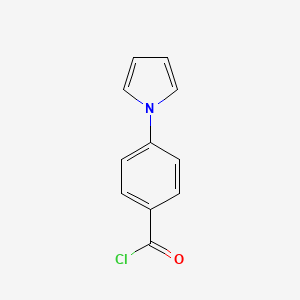
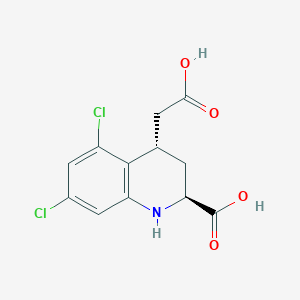
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
